8Z,10E-Dodecadienyl acetate

Sex pheromone identification Field trapping Cydia toreuta

8Z,10E-Dodecadienyl acetate (syn. E,Z-8,10-dodecadienyl acetate, E8,Z10-12:Ac) is a C₁₄ conjugated diene acetate ester belonging to the 8,10-dodecadienyl acetate isomer family.

Molecular Formula C14H26O3
Molecular Weight 242.359
CAS No. 67992-59-0
Cat. No. B580858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8Z,10E-Dodecadienyl acetate
CAS67992-59-0
Synonyms(Z,E)-8,10-Dodecadienyl Acetate;  (E,Z)-8,10-Dodecadien-1-ol Acetate;  (8Z,10E)-8,10-Dodecadien-1-ol Acetate;  (8Z,​10E)​-8,​10-​Dodecadien-​1-​ol 1-​Acetate; 
Molecular FormulaC14H26O3
Molecular Weight242.359
Structural Identifiers
SMILESCC=CC=CCCCCCCCOC(=O)C
InChIInChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5-
InChIKeyFMQOOCAIVFQKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8Z,10E-Dodecadienyl Acetate (CAS 67992-59-0): A Stereochemically Defined Lepidopteran Pheromone Component for Species-Specific Monitoring and Mating Disruption


8Z,10E-Dodecadienyl acetate (syn. E,Z-8,10-dodecadienyl acetate, E8,Z10-12:Ac) is a C₁₄ conjugated diene acetate ester belonging to the 8,10-dodecadienyl acetate isomer family. It functions as a sex pheromone component across multiple tortricid moth species, where its exact biological role—major pheromone, attraction synergist, or antagonist—is dictated by the target species' olfactory receptor complement [1]. The compound co-exists with three geometric isomers: (E,E)-, (E,Z)-, and (Z,Z)-8,10-dodecadienyl acetate, each eliciting distinct and often opposing behavioural responses in different Cydia and Grapholita species [2]. This species- and isomer-specific pharmacology makes precise stereochemical identity non-negotiable for any scientific or industrial application.

Why 8Z,10E-Dodecadienyl Acetate Cannot Be Interchanged with Its Geometric Isomers or Monounsaturated Analogs in Pheromone Applications


The four geometric isomers of 8,10-dodecadienyl acetate are not functionally interchangeable. Each isomer triggers distinct behavioural outcomes in different species: an isomer that serves as the primary attractant for one Cydia species may act as a potent behavioural antagonist for a closely related sympatric species [1]. For example, the target compound (8Z,10E) is the major pheromone of Cydia toreuta [2], yet acts as a strong attraction inhibitor of Cydia nigricana, whose own pheromone is the (E,E) isomer [3]. Even trace isomeric contamination at the 5% level can significantly suppress male trap capture in the field, meaning that procurement of a specific isomer with defined isomeric purity (>95%) is an absolute experimental requirement, not a refinement [3]. Furthermore, the monounsaturated analog (Z)-8-dodecenyl acetate cannot substitute for the conjugated diene system, as evidenced by the failure of Z8-12:Ac to attract Cydia strobilella in field trials [4]. Generic substitution introduces uncontrolled antagonistic isomers that invalidate field-trapping data, confound electrophysiological dose-response curves, and undermine mating disruption efficacy.

Quantitative Comparative Evidence for 8Z,10E-Dodecadienyl Acetate Against Geometric Isomers and Structural Analogs


Field Trap Capture Parity with Caged Virgin Females Establishes 8Z,10E-12:Ac as the Sole Major Pheromone Component for Cydia toreuta

In field trapping trials for the eastern pine seedworm (Cydia toreuta), the pure 8Z,10E-dodecadienyl acetate (E,Z8,10-12:Ac) isomer caught equivalent numbers of male moths as traps baited with caged virgin females, demonstrating its sufficiency as a single-component pheromone [1]. Critically, when the (Z,Z)-8,10-dodecadienyl acetate isomer was added to the E,Z isomer, trap catch was significantly reduced (P = 0.05). Addition of the (Z,E) isomer also decreased trap catch, though not significantly. The (E,E) isomer addition increased trap catch, but this increase was not statistically significant (P = 0.05) [1]. In GC-FID-EAD analysis, only a single antennal stimulatory peak was observed when female abdominal tip extracts were analyzed, which corresponded exactly with that of authentic E,Z8,10-12:Ac, confirming it as the natural ligand [1]. This provides direct quantitative evidence that 8Z,10E-12:Ac, in isomeric isolation, replicates the full natural signalling output, whereas contamination with other isomers degrades or alters trap performance.

Sex pheromone identification Field trapping Cydia toreuta

Dose-Dependent Attraction Synergism of 8Z,10E-12:Ac When Blended with the E,E Isomer for Cydia splendana Chestnut Moth Monitoring

In field trials across two regions of France (Dordogne and Gard) during the 2003 flight period, the addition of 8Z,10E-dodecadienyl acetate (ZE) to the major component E8,E10-12:Ac (EE) improved the attractiveness of lures to Cydia splendana males in a dose-dependent manner [1]. Lures tested included 10 µg EE alone, and EE combined with 0.5, 2, or 10 µg ZE, as well as 2 µg EE with 10 µg ZE. The 10:2 EE/ZE ratio produced the highest captures, while the inverse 2:10 ratio resulted in significantly lower C. splendana captures, indicating a biphasic dose-response with an optimal synergist window [1]. Furthermore, the ZE isomer demonstrated species-specific selectivity: blends containing ZE were inhibitory to the sympatric species C. fagiglandana, which responded best to the EE isomer alone [1]. This differential species response to the same isomer underscores its utility in species-selective trap design.

Pheromone synergism Dose-response Cydia splendana

5% Isomeric Contamination by 8Z,10E-12:Ac Significantly Suppresses Field Attraction of Cydia nigricana to Its Native E,E Pheromone

For the pea moth Cydia nigricana, the natural sex pheromone is (E,E)-8,10-dodecadien-1-yl acetate. The geometric isomers E,Z (8Z,10E), Z,E, and Z,Z are all strong attraction antagonists [1]. In quantitative field experiments, field attraction of C. nigricana males to synthetic (E,E)-8,10-dodecadien-1-yl acetate formulated on red rubber septa declined continuously over two weeks due to ambient isomerization [1]. Eight days after application of purified E,E isomer, the proportion of E,Z; Z,E; and Z,Z isomers in the septa reached 4% [1]. Crucially, a deliberate 5% addition of any single one of these three isomers—including 8Z,10E-12:Ac—to fresh lures of the E,E isomer significantly reduced male attraction in the field [1]. The pheromone gland content is 0.8 ng/female of E,E-8,10-12:Ac, with no detectable E,Z isomer, confirming that the E,Z isomer is not a natural blend component but a strictly exogenous antagonist [1].

Attraction antagonist Isomeric purity threshold Cydia nigricana

Electroantennographic (EAG) and Electroantennographic Detection (EAD) Equivalence of E,Z- and E,E-8,10-12:Ac in Cydia toreuta Antennae

In Cydia toreuta, electroantennogram (EAG) and gas chromatography-coupled electroantennographic detection (GC-FID-EAD) measurements demonstrated that (E,Z)-8,10-dodecadienyl acetate (E,Z8,10-12:Ac) and (E,E)-8,10-dodecadienyl acetate (E,E8,10-12:Ac) produced the highest antennal responses among all tested isomers, with comparable signal amplitudes [1]. However, only E,Z8,10-12:Ac co-eluted exactly with the single antennal stimulatory peak observed when female abdominal tip extracts were analyzed, confirming it as the endogenous ligand [1]. This establishes that while both isomers can activate antennal receptors, only the E,Z isomer matches the natural pheromone released by calling females. By contrast, the (Z,Z) and (Z,E) isomers generated weaker EAG responses and, as noted above, suppressed field attraction [1]. This electrophysiological selectivity profile is species-specific: in the filbertworm Melissopus latiferreanus, the E,Z isomer produced the stronger EAG response compared to the E,E isomer, consistent with its role as the major (1:4.3 ratio) pheromone component [2].

Electroantennography GC-EAD Olfactory receptor response

Defined 6:4 EE/EZ Blend Ratio with 0.3 µg Optimal Dose for Cydia strobilella Field Trapping; EZ Isomer Alone Attracts C. jungiella

For the spruce seed moth Cydia strobilella, the female-produced sex pheromone was identified as a blend of (8E,10E)-dodecadienyl acetate and (8E,10Z)-dodecadienyl acetate (note: 8E,10Z is the enantiomeric notation equivalent to 8Z,10E), with approximately 0.5 pg of each component extracted per female [1]. Field trapping optimization established that the most attractive blend was a 6:4 ratio of EE to EZ isomers, and the optimal loading was 0.3 µg of the blend per rubber septum [1]. Critically, (8E,10Z)-dodecadienyl acetate alone trapped large numbers of Cydia jungiella, demonstrating that the EZ isomer acts as a single-component attractant for this related species, whereas (Z)-8-dodecenol—a monounsaturated analog previously reported as an attractant—failed to attract any C. strobilella in this study [1]. This highlights that neither the monounsaturated analog nor the wrong diene isomer ratio can substitute for the specific EZ-containing blend.

Pheromone blend ratio Optimal dose Cydia strobilella

Isomerization Equilibrium Kinetics: 8Z,10E-12:Ac Comprises 9% of the Thermodynamic Mixture After One Month in Rubber Septa

The four geometric isomers of 8,10-dodecadienyl acetate interconvert under ambient field conditions via a conjugated diene isomerization pathway. A systematic study of isomerization in rubber septa demonstrated that regardless of the initial isomeric composition, near-complete equilibration occurs after approximately one month, yielding a thermodynamic mixture consisting of 9% Z8,E10 (8Z,10E), 65% E8,E10, 23% E8,Z10, and 3% Z8,Z10 [1]. This equilibrium composition is critical for interpreting field aging data: lures formulated with high-purity E,E isomer progressively accumulate antagonistic isomers including the E,Z form, explaining the time-dependent decline in attractancy observed for C. nigricana [2]. Conversely, for species where the E,Z isomer is the major component (e.g., C. toreuta, M. latiferreanus), the E,Z isomer is attractive initially but may isomerize faster than the E,E isomer, altering the effective blend ratio over time [1]. This instability has direct consequences for dispenser formulation: the initial isomeric purity must account for field isomerization kinetics to maintain a biologically active ratio throughout the monitoring or disruption period.

Isomerization stability Field aging Formulation

High-Impact Research and Industrial Application Scenarios for 8Z,10E-Dodecadienyl Acetate Based on Quantitative Comparative Evidence


Species-Specific Monitoring of Cydia toreuta (Eastern Pine Seedworm) in Conifer Seed Orchards

Deploy high-purity (>95% isomeric purity) 8Z,10E-dodecadienyl acetate as a single-component lure in pheromone-baited traps for Cydia toreuta population surveillance. Field evidence demonstrates that this isomer alone captures males at rates equivalent to caged virgin females, while the Z,Z isomer contaminant significantly reduces trap catch (P = 0.05) [1]. GC-FID-EAD confirmation that E,Z8,10-12:Ac co-elutes exactly with the single endogenous antennal stimulatory peak from female gland extracts validates it as the authentic natural ligand [1]. Procurement specifications should mandate ≤5% total other geometric isomers, with particular attention to exclusion of the Z,Z isomer.

Optimized Blend Formulation for Cydia splendana (Chestnut Moth) Monitoring in European Chestnut Orchards

Formulate a 10:2 (w/w) blend of E8,E10-12:Ac to 8Z,10E-12:Ac (ZE) at 12 µg total loading per grey rubber septum. This ratio produced the highest field captures of C. splendana in French trials [2]. The dose-dependent synergism of ZE on EE attraction (tested at 0.5, 2, and 10 µg ZE additions) means that precise gravimetric dispensing of the ZE isomer is required. Critically, ZE-containing blends suppressed captures of the sympatric pest C. fagiglandana, providing species-level selectivity [2]. Isomeric purity of the 8Z,10E-12:Ac stock must be verified to avoid unintended E,E isomer carryover that would distort the blend ratio.

Mating Disruption of Cydia nigricana (Pea Moth) Using Repellent Antagonist Blends Containing 8Z,10E-12:Ac

Formulate a mating disruption dispenser containing 92% E,E-8,10-dodecadienyl acetate and 8% total inhibitory isomers (including E,Z, Z,E, and Z,Z forms) for pea moth control in legume crops. The inclusion of 8Z,10E-12:Ac as an attraction antagonist causes males to be repelled from pheromone-permeated fields rather than attracted to point sources [3]. The 5% single-isomer antagonism threshold established by Witzgall et al. (1993) means that antagonist dosing must exceed this level to achieve repellency, yet be balanced to avoid complete suppression of male activity that could reduce dispersal out of treated areas [3]. Controlled isomerization of E,E-12:Ac stock can generate the required antagonist profile, but direct addition of purified 8Z,10E-12:Ac enables precise antagonist ratio control.

Dual-Species Lure System for Cydia strobilella and Cydia jungiella in Spruce Seed Orchards

Prepare a 6:4 (w/w) blend of (8E,10E)-dodecadienyl acetate and (8E,10Z)-dodecadienyl acetate at 0.3 µg total loading per rubber septum for C. strobilella monitoring [4]. Simultaneously, deploy traps baited with 8Z,10E-12:Ac alone to capture C. jungiella for population assessment [4]. This dual-lure approach exploits the differential species response to the same isomer: the EZ isomer is a necessary blend component for C. strobilella at a defined 40% proportion, yet also functions as a standalone attractant for C. jungiella. The 0.3 µg optimal dose was empirically derived and deviations significantly reduce trap efficacy [4]. Isomeric purity of both the EE and EZ stock materials must be verified by GC to maintain the critical 6:4 ratio.

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